
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is a compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction is usually carried out in the presence of a catalyst under reflux conditions. The resulting quinoxaline derivative is then chlorinated and acetylated to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Nucleophilic Aromatic Substitution (NAS) at the Chlorinated Phenyl Ring
The 4-chloro substituent on the phenyl ring undergoes substitution reactions under microwave-assisted conditions. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and phase-transfer catalysts like graphene or BTBA .
Example reaction:
N-(4-Chloro-phenyl)acetamide+α-Amino AcidMW, K2CO3N-(4-Amino-phenyl)acetamide Derivatives
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Glycine, K2CO3, MW, 120°C | N-(4-Amino-2-quinoxalinylphenyl)acetamide | 60-90% |
This reactivity enables the introduction of amino acids or other nucleophiles (e.g., methoxy, nitro groups) at the para position relative to the acetamide .
Condensation Reactions at the 3-Oxo Group
The 3-oxo group participates in hydrazone formation with hydrazides. For example, salicylic acid hydrazide reacts with the ketone under acidic reflux conditions :
3-Oxo-quinoxaline+Salicylic HydrazideAcOH, ΔHydrazone Derivative
Key data:
-
Reaction time: 10–12 hours
-
Catalyst: Glacial acetic acid
-
Product stability: Enhanced planar conformation due to intramolecular H-bonding
Acetamide Hydrolysis and Functionalization
The acetamide moiety undergoes hydrolysis under basic conditions to yield primary amines, which are further acylated or alkylated :
AcetamideNaOH, H2OPrimary AmineR-COClN-Acylated Derivatives
Experimental conditions:
Quinoxaline Ring Modifications
The quinoxaline core participates in electrophilic substitutions (e.g., sulfonation, nitration) and redox reactions:
Nitration
Nitration occurs at the 6-position of the quinoxaline ring using HNO3/H2SO4 :
QuinoxalineHNO36-Nitroquinoxaline Derivative
Reduction
The 3-oxo group is reduced to a hydroxyl group using NaBH4:
3-OxoNaBH43-Hydroxy-3,4-dihydroquinoxaline
Cross-Coupling Reactions
Palladium-catalyzed Suzuki couplings enable aryl group introductions at the chloro position :
Chloroarene+Aryl-B(OH)2Pd(PPh3)4Biaryl Derivative
Optimized conditions:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3
-
Solvent: DME/H2O (3:1)
Mechanistic Insights
-
NAS reactivity: The chloro group is activated by electron-withdrawing effects of the adjacent quinoxaline and acetamide, facilitating nucleophilic displacement .
-
Hydrazone stability: Intramolecular hydrogen bonding between the 3-oxo group and hydrazide NH enhances thermodynamic stability .
-
Quinoxaline electronic effects: The electron-deficient ring directs electrophiles to the 6-position, while the 3-oxo group acts as a hydrogen-bond acceptor .
This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for developing anticancer, anti-inflammatory, and antimicrobial agents .
科学的研究の応用
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | HCT116 | 6.5 | Apoptosis induction |
Study 2 | MCF7 | 7.0 | Cell cycle arrest |
Study 3 | A549 | 5.0 | Enzyme inhibition |
In a study involving the HCT116 colorectal cancer cell line, the compound exhibited an IC50 value of 6.5 µM, indicating strong antiproliferative activity through apoptosis induction. Similarly, in MCF7 breast cancer cells, it caused cell cycle arrest at the G1 phase with an IC50 of 7.0 µM.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains, which is critical in the context of rising antibiotic resistance.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A preclinical study assessed the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple lines, particularly those associated with solid tumors.
Case Study 2: Antimicrobial Effects
In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of resistant bacteria. It demonstrated potent inhibitory effects, especially against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.
作用機序
The mechanism of action of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer activity .
類似化合物との比較
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with antitumor properties.
Carbadox: Used in veterinary medicine as a growth promoter and antibacterial agent.
Uniqueness
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide stands out due to its unique combination of a quinoxaline core with a chloro and acetamide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity through various studies and findings, including structure-activity relationships (SAR), antimicrobial efficacy, and anticancer properties.
- Molecular Formula : C16H12ClN3O2
- Molecular Weight : 313.74 g/mol
- CAS Number : 887197-36-6
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of chloroacetamides, including this compound, varies significantly based on the substituents on the phenyl ring. The presence of halogens, particularly chlorine at the para position, enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Antimicrobial Activity
In a study evaluating various chloroacetamides, it was found that compounds with a para-substituted halogenated phenyl ring exhibited strong antibacterial activity. The tested compound showed:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Effective |
Escherichia coli | 16 µg/mL | Less effective |
Candida albicans | 8 µg/mL | Moderately effective |
The results suggest that while this compound is potent against certain pathogens, its effectiveness diminishes against Gram-negative bacteria due to their robust outer membranes .
Anticancer Properties
The anticancer potential of quinoxaline derivatives has been documented extensively. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HCT116 (Colon Cancer) | 1.9 | High |
MCF7 (Breast Cancer) | 2.3 | High |
RAMOS (B-cell Lymphoma) | 0.5 | Very High |
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and exhibits a dose-dependent response in inhibiting cell proliferation . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive study evaluated several derivatives of chloroacetamides against common pathogens. The results indicated that compounds with similar structural features to this compound showed promising results in both MIC and MBC assays .
- Cytotoxicity Studies : Research involving various cancer cell lines revealed that the compound not only inhibited cell growth but also affected cellular mechanisms leading to apoptosis. This was particularly noted in studies involving HCT116 and MCF7 cell lines where significant reductions in viability were observed .
特性
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELFYOCLKRUPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。